molecular formula C15H9BrClN B1338840 3-(4-Bromophenyl)-2-chloroquinoline CAS No. 85274-82-4

3-(4-Bromophenyl)-2-chloroquinoline

Cat. No. B1338840
CAS RN: 85274-82-4
M. Wt: 318.59 g/mol
InChI Key: JMTQNXSNEIWRCI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-chloroquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with bromine and chlorine substituents at specific positions. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents in various diseases.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 4-(halogenoanilino)-6-bromoquinazolines involves the evaluation of cytotoxicity against cancer cell lines, indicating a potential route for the synthesis of 3-(4-bromophenyl)-2-chloroquinoline derivatives with similar halogen substitutions . Another approach involves the Michael addition of secondary amines to unsaturated carbonyl compounds, which could be adapted for the synthesis of 3-(4-bromophenyl)-2-chloroquinoline by choosing appropriate starting materials and reaction conditions . Additionally, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one provides insights into the synthesis of bromo-chloro quinoline derivatives, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of novel chloroquinoline derivatives . Similarly, the molecular structure of 3-benzyl-6-bromo-2-chloroquinoline has been determined using X-ray diffraction, which could provide valuable information for understanding the structure of 3-(4-bromophenyl)-2-chloroquinoline .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that can modify their structure and properties. For example, the bromination of 2-phenyltetrahydroquinolines leads to the formation of bromo derivatives, which is relevant for understanding the chemical behavior of brominated quinolines . The Sandmeyer reaction is another method that can be used to introduce halogen atoms into the quinoline ring, as shown in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be studied using computational methods such as density functional theory (DFT). For instance, the novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was analyzed using DFT to understand its hyperpolarizability, molecular electrostatic potential, and vibrational analysis . Similarly, the crystal structure and DFT study of 3-benzyl-6-bromo-2-chloroquinoline provide insights into the physicochemical properties of bromo-chloro quinoline compounds .

Scientific Research Applications

Chemical Synthesis and Catalysis

3-(4-Bromophenyl)-2-chloroquinoline and its derivatives are primarily utilized in chemical synthesis. The compound is used in the Pd/C-catalyzed Suzuki-Miyaura coupling of haloquinolines, acting as a precursor for various arylpyridines and arylquinolines. The effectiveness of phosphine ligands, like PPh3 and 2-(dicyclohexylphosphino)biphenyl, in these coupling reactions, particularly with bromoquinolines and chloroquinolines, highlights the compound's importance in facilitating complex chemical transformations (Tagata & Nishida, 2003).

Antimalarial Activity

Derivatives of 3-(4-Bromophenyl)-2-chloroquinoline, specifically those connected to 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one, have been synthesized and characterized for antimalarial activity. These compounds exhibit varying degrees of susceptibility against the Plasmodium falciparum parasite, with certain derivatives showing marginally superior antimalarial activity compared to others (Kumawat et al., 2016).

Optoelectronic and Charge Transport Properties

In the realm of materials science, derivatives of 3-(4-Bromophenyl)-2-chloroquinoline have been explored for their optoelectronic properties. Studies involving density functional theory (DFT) and time-dependent DFT have analyzed the structural, electronic, optical, and charge transport properties of these compounds. Insights from quantum chemical parameters, molecular electrostatic potentials, and reorganization energies suggest that these compounds might demonstrate significant efficacy as multifunctional materials in various technological applications (Irfan et al., 2020).

Antimicrobial and Antioxidant Activities

Some novel derivatives of 3-(4-Bromophenyl)-2-chloroquinoline have shown promising results as antimicrobial and antioxidant agents. The compounds' structure-activity relationship has been studied, with particular emphasis on their interactions with DNA and potential as anti-diabetic agents. These findings highlight the compound's relevance in the development of new pharmaceuticals and therapeutic agents (Ansari & Khan, 2017), (Murugavel et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound “3-(4-Bromophenyl)-2-chloroquinoline” could potentially be used as a building block for side-chain liquid crystal oligomers and polymers . It could also be used in the synthesis of various biologically active molecules.

properties

IUPAC Name

3-(4-bromophenyl)-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQNXSNEIWRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526961
Record name 3-(4-Bromophenyl)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-chloroquinoline

CAS RN

85274-82-4
Record name 3-(4-Bromophenyl)-2-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85274-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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